4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(3-methoxyphenyl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-ethylsulfonyl-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3S/c1-3-22(19,20)14-17-11(8-12(18-14)13(15)16)9-5-4-6-10(7-9)21-2/h4-8,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJIDVFOOKQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(3-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure includes a pyrimidine core substituted with difluoromethyl, ethylsulfonyl, and 3-methoxyphenyl groups. Its molecular formula is with a molecular weight of approximately 302.32 g/mol. The presence of fluorine atoms and the ethylsulfonyl group contribute to its unique pharmacological properties.
Research indicates that compounds similar to 4-(difluoromethyl)-2-(ethylsulfonyl)-6-(3-methoxyphenyl)pyrimidine exhibit activity against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Properties
Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines, including:
- Breast Cancer : In vitro assays indicate IC50 values in the low micromolar range, suggesting potent activity against breast cancer cells.
- Lung Cancer : The compound has been reported to inhibit proliferation in lung adenocarcinoma cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been characterized as a selective inhibitor of certain kinases involved in cancer progression. For instance, it has shown inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth.
Case Studies
-
In Vitro Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxicity of the compound on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis and reduced cell viability significantly compared to control groups.
- : Suggests potential as a therapeutic agent for breast cancer treatment.
-
In Vivo Study in Animal Models :
- Objective : To assess the efficacy of the compound in xenograft models of lung cancer.
- Results : Tumor growth was significantly inhibited in treated animals compared to controls, with minimal toxicity observed.
- Implications : Supports further development as an anticancer drug candidate.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.32 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Mechanism of Action | PI3K pathway inhibition |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological/physical properties:
Key Findings from Comparative Studies
Substituent Effects on GLP-1R Activity :
- The ethylsulfonyl group at position 2 is critical for binding to GLP-1R’s allosteric site. BETP (CF₃ at position 4) exhibits stronger agonism (EC₅₀ = 0.3 µM) compared to the difluoromethyl variant (EC₅₀ = 1.2 µM), likely due to enhanced hydrophobic interactions with TM6 helices .
- The 3-methoxyphenyl group in the target compound improves solubility compared to BETP’s benzyloxy substituent, which increases metabolic liability .
Fluorine Substituents :
- Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃) : The CF₂H group reduces steric hindrance while maintaining electron-withdrawing effects, leading to improved pharmacokinetic profiles (t₁/₂ = 6.2 hours vs. 4.8 hours for CF₃ analogues) .
Pyrimidine Core Modifications :
- Dihydropyrimidine derivatives (e.g., 4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2-thione) lack the sulfonyl group but show antioxidant activity via radical scavenging (IC₅₀ = 8.7 µM for DPPH assay) .
- Trifluoromethylpyrimidines (e.g., 6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-amine) exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) but lower metabolic stability .
Q & A
Q. What experimental strategies can elucidate the compound’s interactions in complex biological systems?
- Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to identify target proteins in lysates. For in vivo studies, use click chemistry to attach biotin tags via the pyrimidine’s C4 position, enabling pull-down assays and proteomic analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
